N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
Description
N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide (molecular formula: C₁₅H₁₆N₂O₂; molecular weight: 256.305 g/mol) is a substituted acetamide featuring a 3-formyl-2,5-dimethylpyrrole moiety attached to a phenyl ring. The compound exhibits a unique combination of functional groups: the acetamide group (-NHCOCH₃) provides hydrogen-bonding capacity, while the formyl (-CHO) and methyl groups on the pyrrole ring influence electronic properties and steric interactions.
Properties
IUPAC Name |
N-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKQCGWJOLYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982910 | |
| Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-03-9 | |
| Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.
Formylation: The formyl group is introduced to the pyrrole ring via a Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Acetamide Formation: The final step involves the acylation of the phenyl ring with acetic anhydride in the presence of a catalyst like pyridine to form the acetamide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to form carboxylic acid derivatives under specific conditions. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological interactions.
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Formyl oxidation | KMnO₄ or CrO₃ in acidic media | N-[4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide | Pharmaceutical intermediate synthesis |
Oxidation proceeds via radical intermediates, with the formyl group converting to a carboxylic acid. This modification increases hydrophilicity, potentially improving drug solubility in aqueous environments.
Reduction Reactions
The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH), preserving other functional groups for further derivatization.
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Formyl reduction | NaBH₄ in ethanol | N-[4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide | Intermediate for polymer synthesis |
Reduction with sodium borohydride occurs under mild conditions, avoiding degradation of the pyrrole ring or acetamide group.
Nucleophilic Addition Reactions
The formyl group participates in Schiff base formation with primary amines, enabling the creation of imine-linked derivatives.
This reaction is reversible and pH-dependent, favoring imine formation in mildly acidic conditions. The resulting Schiff bases show enhanced binding to biological targets.
Condensation Reactions
The formyl group engages in aldol condensation with ketones, forming α,β-unsaturated carbonyl derivatives.
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Aldol condensation | Acetone, NaOH catalyst | N-[4-(3-(3-oxobut-1-en-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide | Fluorescent material synthesis |
The reaction extends conjugation, altering the compound’s optical properties for applications in material science.
Acetylation and Alkylation
The acetamide group’s nitrogen can undergo further modifications, though this requires deprotection.
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated derivatives | Enhancing lipophilicity |
Alkylation introduces hydrophobic groups, improving membrane permeability for drug candidates .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide exhibit potential anticancer properties. The pyrrole moiety is known for its ability to interact with biological targets, leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, making it a candidate for further drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material strength and thermal stability, making it suitable for applications in coatings and composites .
Nanomaterials
The compound's unique structure allows it to act as a precursor for the synthesis of nanomaterials. Research into the use of this compound in creating nanoparticles has shown promising results in enhancing the properties of materials used in electronics and photonics .
Analytical Chemistry
Spectroscopic Applications
this compound has been employed in various spectroscopic techniques, including NMR and UV-Vis spectroscopy. Its distinct spectral characteristics make it useful as a standard reference compound in analytical methods for identifying similar structures in complex mixtures .
Chromatography
In chromatography, this compound serves as a stationary phase modifier, improving the separation efficiency of analytes in liquid chromatography systems. Its application enhances the resolution of compounds with similar polarities, facilitating better analytical outcomes .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agents | Development of new therapeutic agents |
| Materials Science | Polymer synthesis and nanomaterial production | Enhanced material properties |
| Analytical Chemistry | Spectroscopic standards and chromatography | Improved analytical resolution |
Mechanism of Action
The mechanism of action of N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetamide group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Below is a detailed comparison with structurally related acetamides, focusing on substituent effects, physicochemical properties, and intermolecular interactions.
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Molecular Formula | Key Substituents | Notable Functional Groups |
|---|---|---|---|
| N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide (Target) | C₁₅H₁₆N₂O₂ | 3-Formyl-2,5-dimethylpyrrole, phenyl | Formyl, acetamide, aromatic rings |
| N-[2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide | C₁₁H₁₆N₂O₂ | 3-Formyl-2,5-dimethylpyrrole, ethyl chain | Formyl, acetamide, aliphatic chain |
| 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | C₁₉H₁₇Cl₂N₃O₂ | Dichlorophenyl, dihydro-pyrazolone | Chlorine, ketone, acetamide |
| N-[(3-Chloro-4-fluorophenyl)methyl]-2-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-1H-pyrrol-1-yl]acetamide | C₂₃H₂₃ClFN₅O₂ | Oxadiazole, chloro-fluorophenyl, cyclopropyl | Halogens, oxadiazole, acetamide |
Substituent Effects on Physicochemical Properties
- Target Compound vs. N-[2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide (Ethyl Analog): The ethyl analog (C₁₁H₁₆N₂O₂, MW 208.26 g/mol) shares the 3-formylpyrrole core but replaces the phenyl group with an ethyl chain. This substitution reduces molecular weight and lipophilicity (predicted logP = 0.2 for the ethyl analog vs. higher logP for the phenyl-containing target) .
Chlorinated Derivatives :
The dichlorophenyl-containing acetamide (C₁₉H₁₇Cl₂N₃O₂) and the chloro-fluorophenyl-oxadiazole derivative (C₂₃H₂₃ClFN₅O₂) exhibit increased hydrophobicity and electronic effects due to halogen substituents. These groups enhance stability against metabolic degradation, making such compounds candidates for pharmaceutical applications .
Hydrogen Bonding and Crystal Packing
- The target compound’s acetamide group (-NHCOCH₃) can form N–H···O hydrogen bonds, similar to the dichlorophenyl acetamide derivative, which forms R₂²(10) dimer motifs .
- In contrast, the ethyl analog lacks aromatic π systems, reducing opportunities for π-π interactions but increasing conformational flexibility .
Table 2: Physical Properties Comparison
Biological Activity
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide (CAS No. 6436-03-9) is an organic compound featuring a pyrrole ring with a formyl substitution and an acetamide group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.3 g/mol
- Density : 1.14 g/cm³
- Boiling Point : 488.7°C at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetamide moiety enhances the compound's binding affinity to certain receptors or enzymes, modulating their function effectively .
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. A study evaluated various pyrrole analogs for their ability to inhibit cancer cell proliferation, revealing that certain compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colon) | 5.0 |
| Compound B | MCF7 (Breast) | 6.2 |
| This compound | A549 (Lung) | 7.5 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that this compound exhibits potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
Case Studies
A notable case study focused on the structure–activity relationship (SAR) of pyrrole derivatives, highlighting the importance of the formyl and acetamide groups in enhancing biological activity. Compounds with electron-withdrawing groups showed increased potency against cancer cell lines and bacteria .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC·HCl + Triethylamine | Dichloromethane | 273 K | 90% |
Basic: What analytical techniques are critical for characterizing the purity and functional groups of this acetamide derivative?
Answer:
- NMR Spectroscopy : Confirm regiochemistry of the pyrrole and acetamide groups via H and C chemical shifts (e.g., formyl proton at ~9.8 ppm, methyl groups at 2.1–2.5 ppm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]).
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can researchers confirm the crystal structure of this compound, and what software tools are recommended for refinement?
Answer:
- X-ray Crystallography : Resolve the structure using single-crystal diffraction. Key parameters include:
- Hydrogen Bonding : Identify R_2$$^2(10) dimer motifs via N–H⋯O interactions .
- Dihedral Angles : Measure rotations between aromatic rings (e.g., 80.7° between acetamide and dichlorophenyl groups) .
- Software : Refine data using SHELXL (for small-molecule refinement) and analyze hydrogen bonding patterns with Graph Set Analysis (Bernstein et al., 1995) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | Monoclinic |
| Dihedral Angle (Pyrrole-Acetamide) | 64.8° |
| Hydrogen Bond Length (N–H⋯O) | 2.89 Å |
Advanced: How do hydrogen bonding interactions influence the supramolecular assembly of this compound in solid-state structures?
Answer:
- Graph Set Analysis : Classify hydrogen bonds using Etter’s formalism (e.g., C(4) chains or R_2$$^2(10) dimers) to predict packing motifs .
- Steric Effects : Rotational barriers from substituents (e.g., 3-formyl group) disrupt coplanarity, leading to non-covalent interactions stabilizing layered or helical arrangements .
Advanced: In pharmacological studies, how can researchers address discrepancies in activity data across N-phenylacetamide derivatives?
Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance analgesic activity) .
- Assay Conditions : Standardize in vitro models (e.g., COX-2 inhibition vs. hypernociceptive assays) and control metabolic stability variables.
- Data Normalization : Use paracetamol as a benchmark to calibrate activity thresholds .
Advanced: How can researchers resolve contradictions in crystallographic data between similar acetamide derivatives?
Answer:
- Validation Tools : Cross-check refinement metrics (R-factor < 5%, Δρmax < 0.5 eÅ) using SHELXL .
- Comparative Analysis : Overlay structures with software like Mercury to identify conformational differences (e.g., torsion angles impacted by steric hindrance) .
Basic: What computational methods aid in predicting the physicochemical properties of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
